3-Chloro-4-methanesulfonyloxybenzoic Acid
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Overview
Description
3-Chloro-4-methylsulfonyloxybenzoic acid is an organic compound with a molecular formula of C8H7ClO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group at the third position and a methylsulfonyloxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methylsulfonyloxybenzoic acid typically involves the chlorination of 4-methylsulfonyloxybenzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-4-methylsulfonyloxybenzoic acid can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process typically includes steps such as chlorination, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylsulfonyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methylsulfonyloxy group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-methylsulfonyloxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methylsulfonyloxybenzoic acid involves its interaction with specific molecular targets. The chloro group and the methylsulfonyloxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzoic acid
- 4-Chloro-3-methylsulfonyloxybenzoic acid
- 3-Chloro-4-methylbenzenesulfonic acid
Uniqueness
3-Chloro-4-methylsulfonyloxybenzoic acid is unique due to the presence of both a chloro group and a methylsulfonyloxy group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for various applications.
Properties
Molecular Formula |
C8H7ClO5S |
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Molecular Weight |
250.66 g/mol |
IUPAC Name |
3-chloro-4-methylsulfonyloxybenzoic acid |
InChI |
InChI=1S/C8H7ClO5S/c1-15(12,13)14-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
InChI Key |
FTMIHPFRHNVBAG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
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